molecular formula C38H49KN6O9S B607728 Grazoprevir potassium CAS No. 1206524-86-8

Grazoprevir potassium

Cat. No. B607728
M. Wt: 805.0
InChI Key: MVOGOEKATQJYHW-CIAYNJNFSA-M
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Description

Grazoprevir is an antiviral medication used as part of combination therapy to treat chronic Hepatitis C . It is a direct acting antiviral medication that inhibits NS3/4A, a serine protease enzyme, encoded by Hepatitis C Virus (HCV) genotypes 1 and 4 . It is particularly effective when paired with Elbasvir .


Synthesis Analysis

The invention of Grazoprevir was successful due to key medicinal chemistry decisions and strategies . Molecular modeling inspired the original P2–P4 macrocyclic design, and the flexibility and reliability of the ring-closing metathesis reaction proved instrumental in the rapid synthesis of diverse analogs .


Molecular Structure Analysis

The chemical formula of Grazoprevir potassium is C38H49KN6O9S . The molecular weight is 805.001 .


Chemical Reactions Analysis

The path to the invention of Grazoprevir involved a number of key medicinal chemistry decisions and strategies . The flexibility and reliability of the ring-closing metathesis reaction proved instrumental in the rapid synthesis of diverse analogs .


Physical And Chemical Properties Analysis

Grazoprevir potassium has a molecular weight of 804.99 . It is a solid substance and is soluble in DMSO at concentrations greater than 100 mg/mL .

Scientific Research Applications

  • Grazoprevir as a Repurposed Drug for COVID-19 Treatment : A study by Behera et al. (2021) suggests that Grazoprevir could be effective in treating COVID-19. It demonstrates multiple pathway control via synergistic inhibition of viral entry and replication, targeting both host cell and viral proteins, indicating a potential for treatment with unlikely drug resistance.

  • Impact on Hepatitis C Virus Genotype 1 and 4 : Research by Komatsu et al. (2017) highlights that Grazoprevir, combined with Elbasvir, is effective in treating chronic HCV genotype 1 and 4 infections. However, the efficacy can be affected by certain genetic polymorphisms in the virus.

  • Use in HIV and HCV Co-infection : A study by Rockstroh et al. (2015) investigated the efficacy and safety of Grazoprevir in combination with Elbasvir in patients co-infected with HIV and HCV. It showed high rates of sustained virological response, indicating this regimen is effective and well-tolerated in this population.

  • Post-Treatment Failure Therapy : Research by Forns et al. (2015) indicates that Grazoprevir combined with Elbasvir and Ribavirin provides a promising treatment option for patients with HCV genotype-1 infection who have failed prior therapy.

  • Grazoprevir with Peginterferon and Ribavirin : The study by Lagging et al. (2016) explores the combination of Grazoprevir with Peginterferon and Ribavirin in treatment-naive patients with HCV genotype 1 infection. The results support the further study of this combination.

  • Real-World Application : A study by Zarębska-Michaluk et al. (2019) on Grazoprevir/Elbasvir demonstrates its effectiveness in real-world scenarios, particularly in previously "difficult-to-treat" patients.

  • High Cure Rates in HIV/HCV Co-infection : Braun et al. (2018) found that Grazoprevir-Elbasvir, guided by genotypic resistance testing, achieved high cure rates and had an excellent safety profile in a study focusing on HIV/HCV co-infected men who have sex with men. The study also incorporated a risk reduction-oriented behavioral intervention, unique compared to other studies.

  • Elbasvir and Grazoprevir in Chronic Hepatitis C : El Kassas et al. (2016) reviewed the efficacy and safety of Elbasvir and Grazoprevir in managing a variety of HCV-infected populations. The combination showed great efficacy with high rates of sustained virological response rates in genotypes 1 and 4 HCV infection.

  • Structural Analysis of Grazoprevir : Guo et al. (2017) conducted a study focusing on the structural basis of Grazoprevir's potency against clinically relevant substitutions in HCV NS3/4A protease from genotype 1a. This study provides insights into the molecular dynamics and interactions critical for Grazoprevir's effectiveness.

  • Monotherapy Studies : Yeh et al. (2018) conducted studies to evaluate the antiviral activity and safety of Elbasvir or Grazoprevir each administered as monotherapy. The findings were crucial for selecting dosages for phase II and III clinical studies.

Safety And Hazards

Grazoprevir may cause damage to organs (Liver, Testis) through prolonged or repeated exposure if swallowed . It is recommended not to breathe dust and to get medical attention if you feel unwell .

Future Directions

Grazoprevir has been studied for its potential use in the treatment of COVID-19 . It has been found to inhibit viral entry targeting host cell Angiotensin-Converting Enzyme 2 (ACE-2)/transmembrane serine protease 2 (TMPRSS2) and viral replication targeting RNA-dependent RNA polymerase (RdRP) . Further clinical studies are warranted .

properties

IUPAC Name

potassium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOGOEKATQJYHW-CIAYNJNFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49KN6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Grazoprevir potassium

CAS RN

1206524-86-8
Record name Grazoprevir potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206524868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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